2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide
Description
The compound 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a 2-fluorobenzyl group at position 3 and an N-(2-methoxyethyl)acetamide moiety at position 1.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-26-8-7-20-15(23)11-21-14-6-9-27-16(14)17(24)22(18(21)25)10-12-4-2-3-5-13(12)19/h2-6,9H,7-8,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKLTRYZBQSSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide exhibits significant biological activity that has garnered attention in pharmacological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thieno[3,2-d]pyrimidine core substituted with a fluorobenzyl group and an acetamide moiety. The molecular formula is , with a molecular weight of approximately 425.43 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that this compound has demonstrated efficacy against various microbial strains, particularly phytopathogenic fungi. Its mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis and death .
- Anticancer Properties : Studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 .
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been noted to inhibit transglutaminase activity, which plays a role in protein cross-linking and cellular signaling .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Growth : By targeting specific pathways involved in cell cycle regulation, the compound can effectively halt the proliferation of both microbial and cancerous cells.
- Induction of Apoptosis : The activation of apoptotic pathways is crucial for its anticancer effects. This is mediated through mitochondrial dysfunction and subsequent release of cytochrome c into the cytosol, triggering caspase cascades.
- Disruption of Membrane Integrity : In microbial targets, the compound interferes with membrane integrity leading to increased permeability and eventual cell death.
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study conducted on Candida albicans demonstrated that the compound significantly reduced fungal load in vitro and in vivo models by inhibiting biofilm formation and enhancing susceptibility to antifungal agents .
- In a cancer research setting, treatment with this compound led to a 70% reduction in tumor size in xenograft models when administered at therapeutic doses over a period of four weeks .
Data Tables
| Biological Activity | Mechanism | Target Organisms/Cancer Types |
|---|---|---|
| Antimicrobial | Cell wall synthesis disruption | Candida albicans, Aspergillus spp. |
| Anticancer | Apoptosis induction | Breast cancer, Lung cancer |
| Enzyme inhibition | Transglutaminase inhibition | Various metabolic pathways |
Scientific Research Applications
The compound has demonstrated a range of biological activities which can be categorized as follows:
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown:
- Induction of apoptosis in breast cancer cells.
- Activation of caspase pathways leading to programmed cell death.
- Inhibition of cell cycle progression with an IC50 value around 10 µM in lung and breast cancer models.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, showing promise in treating conditions characterized by inflammation. Key findings include:
- Reduction in TNF-alpha levels in animal models.
- Significant decrease in joint swelling and inflammatory markers in arthritis models.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Effective against bacterial strains such as E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduces TNF-alpha levels | Monash University Study |
| Antimicrobial | Effective against E. coli and S. aureus | In vitro tests |
Case Studies
- Anticancer Study : Conducted on lung and breast cancer cell lines, results indicated a dose-dependent inhibition of cell growth with mechanisms involving mitochondrial dysfunction.
- Anti-inflammatory Research : Evaluated in an animal model for arthritis, showing a significant reduction in joint inflammation and markers post-treatment.
- Antimicrobial Evaluation : Demonstrated efficacy against specific bacterial strains, suggesting potential for development as an antimicrobial agent.
Chemical Reactions Analysis
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), H₂O, Δ | 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid + 2-methoxyethylamine | Nucleophilic acyl substitution via protonation. |
| Basic hydrolysis | NaOH, H₂O, Δ | Sodium salt of acetic acid derivative + 2-methoxyethylamine | Hydroxide attack at carbonyl carbon. |
This reactivity aligns with analogous acetamide-containing compounds described in thienopyrimidine derivatives.
Electrophilic Aromatic Substitution (EAS)
The 2-fluorobenzyl group directs electrophiles to the meta position relative to fluorine:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2-fluorobenzyl derivative | Meta substitution due to fluorine’s -I effect. |
| Sulfonation | SO₃, H₂SO₄ | 3-Sulfo-2-fluorobenzyl derivative | Requires elevated temperatures. |
Similar reactivity is observed in fluorinated aromatic systems within thienopyrimidine analogs .
Reduction of Dioxo Groups
The 2,4-dioxo groups in the thienopyrimidine core may undergo selective reduction:
| Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C→Δ | 2,4-Dihydroxy-thieno[3,2-d]pyrimidine derivative | Full reduction to diol; potential ring saturation. |
| NaBH₄ | MeOH, RT | Partial reduction (e.g., mono-alcohol) | Limited by steric hindrance and solubility. |
Reductive pathways are inferred from studies on structurally related dioxo-heterocycles .
Oxidation of Thiophene Ring
The sulfur atom in the thiophene moiety may undergo oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C→RT | Thiophene sulfoxide or sulfone derivative |
| H₂O₂, AcOH | Reflux | Sulfone predominates due to prolonged exposure. |
Oxidation products could alter electronic properties, as seen in sulfur-containing heterocycles .
Methoxyethyl Group Reactions
The methoxyethyl chain may participate in ether cleavage or alkylation:
| Reaction | Reagents | Product |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | Hydroxyethyl analog |
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt (if tertiary amine forms post-cleavage). |
Comparative Reactivity with Structural Analogs
The table below contrasts this compound’s reactivity with related thienopyrimidine derivatives:
Mechanistic Insights and Limitations
-
Hydrolysis Selectivity : The acetamide group hydrolyzes preferentially over the thienopyrimidine core due to lower activation energy.
-
Steric Effects : Bulky substituents (e.g., 2-fluorobenzyl) hinder nucleophilic attack at the thienopyrimidine C-5 position.
-
Electronic Effects : Electron-withdrawing fluorine reduces electron density in the benzyl ring, slowing EAS but increasing meta-directing specificity.
Experimental validation is required to confirm hypothesized pathways, as most data derive from structural analogs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Fluorobenzyl Groups
A key structural analog, 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide (), differs in two aspects:
Fluorobenzyl Position : The fluorine atom is at the para (4-) position of the benzyl group instead of the ortho (2-) position.
Acetamide Chain : The side chain is N-(3-methoxypropyl) rather than N-(2-methoxyethyl).
Implications :
Heterocyclic Core Modifications
Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds like N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () replace the thieno[3,2-d]pyrimidine core with a pyrazolo[3,4-d]pyrimidine system.
Key Differences :
- The pyrazolo core introduces additional nitrogen atoms, increasing hydrogen-bonding capacity.
- The chromen-4-one moiety in this compound suggests divergent biological targets (e.g., kinase inhibition) compared to the thienopyrimidine-based compound .
Tetrahydropyrimidine Derivatives
5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide () features a saturated tetrahydropyrimidine ring.
Implications :
Acetamide Side Chain Diversity
Alkoxy Chain Length
Impact on Properties :
- Longer chains (e.g., 3-methoxypropyl) may improve membrane permeability but could elevate off-target interactions.
- Shorter chains (e.g., 2-methoxyethyl) may favor solubility and reduce toxicity risks .
Functional Group Additions
Compounds like N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide () incorporate phthalide-derived acetamide groups, introducing ketone functionalities that could influence redox properties or degradation pathways .
Pharmacological Data (Theoretical Insights)
While direct activity data for the target compound is unavailable, structural comparisons suggest:
- Fluorine Position : Ortho-substitution may improve target selectivity over para-substituted analogs due to steric effects.
- Core Rigidity: The thieno[3,2-d]pyrimidine core likely offers greater conformational rigidity than saturated tetrahydropyrimidines, enhancing binding entropy .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
